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Compound of Interest

Compound Name: 2-Methyl-2-pentenoic acid

Cat. No.: B1581251 Get Quote

Geometric isomerism, specifically E/Z isomerism, arises in 2-methyl-2-pentenoic acid due to

the restricted rotation around the carbon-carbon double bond (C2=C3). The presence of two

different substituent groups on each carbon of the double bond allows for two distinct spatial

arrangements.

C2 Substituents: A methyl group (-CH₃) and a carboxylic acid group (-COOH).

C3 Substituents: An ethyl group (-CH₂CH₃) and a hydrogen atom (-H).

The E/Z nomenclature is assigned based on the Cahn-Ingold-Prelog (CIP) priority rules. For

each carbon of the double bond, the substituent with the higher atomic number is assigned

higher priority.

On C2: The -COOH group has higher priority than the -CH₃ group.

On C3: The -CH₂CH₃ group has higher priority than the -H atom.

The (Z)-isomer (from the German zusammen, meaning "together") has the high-priority groups

on the same side of the double bond. The (E)-isomer (from the German entgegen, meaning

"opposite") has the high-priority groups on opposite sides.[1]

Caption: E/Z isomers of 2-methyl-2-pentenoic acid with CIP priority groups.

Commercially, this compound is often supplied as a mixture of isomers under the CAS number

3142-72-1, typically with a higher proportion of the (E)-isomer (60-75%) over the (Z)-isomer
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(20-30%).[2]

Synthesis of Stereoisomers
The synthesis of 2-methyl-2-pentenoic acid often yields a mixture of isomers, with reaction

conditions influencing the E/Z ratio. Stereoselective syntheses are designed to favor the

formation of one isomer over the other.

Synthesis of (E)-2-Methyl-2-pentenoic acid via Aldol
Condensation and Oxidation
A robust and high-yield method for preparing the (E)-isomer involves a two-step process

starting from n-propanal.[3] This pathway is favored for its use of inexpensive starting materials

and an efficient oxidant.

Causality of Experimental Choices:

Step 1 (Aldol Condensation): The self-condensation of propanal is base-catalyzed (NaOH).

The reaction temperature and catalyst concentration are optimized to maximize the yield of

the intermediate, 2-methyl-2-pentanal, while minimizing side reactions.

Step 2 (Oxidation): Sodium chlorite (NaClO₂) is chosen as the oxidant because it is relatively

inexpensive and selectively oxidizes the aldehyde to a carboxylic acid without significantly

affecting the carbon-carbon double bond. Hydrogen peroxide is used as a chlorine

scavenger to consume hypochlorite byproducts. Acetonitrile is an effective solvent for this

transformation.[3]
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n-Propanal

Step 1: Self-Condensation
Catalyst: NaOH (2% aq.)

Temp: 40°C
Time: 45 min

Intermediate:
2-Methyl-2-pentanal

Step 2: Oxidation
Reagents: NaClO₂, H₂O₂

Solvent: Acetonitrile
Time: 3h

(E)-2-Methyl-2-pentenoic Acid

Click to download full resolution via product page

Caption: Workflow for the synthesis of (E)-2-methyl-2-pentenoic acid.

Experimental Protocol:

Step 1: Synthesis of 2-Methyl-2-pentanal

To a reaction vessel equipped with a stirrer and temperature control, add n-propanal.

Prepare a 2% aqueous solution of sodium hydroxide.
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Under controlled stirring, add the NaOH solution to the propanal at a molar ratio of

approximately 0.09:1 (NaOH:propanal).[3]

Maintain the reaction temperature at 40°C for 45 minutes.[3]

After the reaction, quench, extract the organic phase, and purify (e.g., by distillation) to

isolate 2-methyl-2-pentanal. The expected yield is approximately 93%.[3]

Step 2: Synthesis of (E)-2-Methyl-2-pentenoic Acid

Dissolve the 2-methyl-2-pentanal intermediate in acetonitrile (approx. 50 mL).[3]

Add sodium chlorite (NaClO₂) and hydrogen peroxide (H₂O₂) to the solution. The optimal

molar ratios are approximately 1.6:1 (NaClO₂:aldehyde) and 1.2:1 (H₂O₂:aldehyde).[3]

Allow the reaction to proceed for 3 hours at room temperature.[3]

Upon completion, perform an aqueous workup and extract the product with a suitable

organic solvent.

Purify the final product, for instance, by vacuum distillation, to obtain (E)-2-methyl-2-
pentenoic acid. This step can yield up to 85% of the desired product.[3]

Reppe Synthesis for trans-Isomer Production
An alternative industrial-scale synthesis for the trans-(E)-isomer utilizes the Reppe

carbonylation method.[4][5]

Causality of Experimental Choices:

Catalyst System: This process uses a noble metal catalyst, typically a rhodium salt like

Rh₂(CO)₄Cl₂, combined with an organic phosphine ligand. This system is highly active and

selective for the carbonylation of olefins.[5]

Reaction Sequence: The reaction first produces a mixture of 2-methyl-3-pentenoic acid

isomers. A subsequent acid-catalyzed isomerization step is required to shift the double bond

into conjugation with the carboxyl group, yielding the thermodynamically more stable trans-2-
methyl-2-pentenoic acid.[4]
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Experimental Protocol Overview:

Carbonylation: Piperylene, carbon monoxide, and water are reacted in a high-pressure

reactor in the presence of the rhodium catalyst system.[4] The reaction is typically run at 90-

140°C and a CO pressure of 2.0-3.5 MPa.[5] This yields a mixture of cis/trans isomers of 2-

methyl-3-pentenoic acid.

Isomerization: The intermediate mixture is then treated with an acid catalyst (e.g., zinc

chloride in acetic acid) to facilitate the isomerization to the final product, trans-2-methyl-2-
pentenoic acid.[4]

Purification: The final product is isolated from the reaction mixture through extraction and

distillation.

Physicochemical and Spectroscopic Properties
The (E) and (Z) isomers exhibit distinct physical properties due to their different molecular

shapes, which affect intermolecular forces and crystal packing.

Table 1: Comparison of Physicochemical Properties
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Property (E)-Isomer (trans) (Z)-Isomer (cis) Mixture (Typical)

CAS Number 16957-70-3[6] 1617-37-4[7] 3142-72-1[2]

Appearance -
White to yellow

crystals[7][8]

Colorless to pale

yellow liquid/solid[9]

[10][11]

Odor Sweet, berry-like[12] Fruity aroma[13]
Fruity, strawberry,

acidic, woody[2][14]

Molecular Weight 114.14 g/mol [12] 114.14 g/mol [13] 114.14 g/mol [9]

Boiling Point -
213-215°C @ 760

mmHg[7]

123-125°C @ 30

mmHg[10][13][15]

Melting Point - 24-26°C[13] 26-28°C[10][15]

Specific Gravity
0.985-0.989 @

20°C[6]
0.976-0.982[13]

0.978-0.985 @

25°C[10]

Refractive Index
1.457-1.461 @

20°C[6]
1.450-1.460[13] 1.455-1.460[11]

Spectroscopic Characterization
Spectroscopic methods are essential for confirming the structure and differentiating between

the isomers.

¹H NMR Spectroscopy: The chemical shift of the vinylic proton at C3 is a key differentiator. In

the (E)-isomer, this proton is trans to the carboxylic acid group and typically appears at a

different chemical shift compared to the (Z)-isomer, where it is cis. Furthermore, the coupling

constants between the vinylic proton and the allylic protons of the ethyl group will differ.

¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the double bond (C2 and

C3) and the carbons of the substituent groups will show slight differences between the

isomers due to the different steric environments.[16]

Infrared (IR) Spectroscopy: The IR spectrum for both isomers will show a broad O-H stretch

for the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1680-1710 cm⁻¹), and a
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C=C stretch (~1640-1660 cm⁻¹).[17][18] The out-of-plane C-H bending vibration for the

vinylic hydrogen can sometimes distinguish between trans (~960-980 cm⁻¹) and cis (~675-

730 cm⁻¹) configurations, though this can be complex in tetrasubstituted alkenes.

Mass Spectrometry (MS): Both isomers will have the same molecular ion peak (m/z = 114).

[9][19] The fragmentation patterns are expected to be very similar, making mass

spectrometry alone insufficient for isomer differentiation without chromatographic separation.

Analytical Separation and Quality Control
Given that synthesis often produces a mixture, a robust analytical method is required to

separate and quantify the (E) and (Z) isomers.

Causality of Experimental Choices:

Stationary Phase: High-Performance Liquid Chromatography (HPLC) is the method of

choice. For separating geometric isomers of unsaturated compounds, silver ion HPLC (Ag-

HPLC) can be particularly effective.[20] The stationary phase (e.g., silica) is impregnated

with silver ions (Ag⁺). The separation mechanism relies on the differential formation of

reversible π-complexes between the silver ions and the double bonds of the isomers. The

strength of this interaction varies with the steric accessibility of the double bond, allowing for

separation.[21]

Mobile Phase: A non-polar mobile phase (e.g., hexane with a modifier like isopropanol) is

typically used in normal-phase chromatography.

Detection: A UV detector is suitable as the α,β-unsaturated carbonyl system has a UV

chromophore.
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Analytical Workflow

Detection & Quantification

Isomer Mixture
(E/Z)

Ag-HPLC System
(Silver-impregnated silica column)

Differential π-complexation
with Ag⁺ ions UV Detector

(Z)-Isomer Peak

(E)-Isomer Peak

Click to download full resolution via product page

Caption: Analytical workflow for the separation of E/Z isomers via HPLC.

General Protocol for Isomer Separation:

Sample Preparation: Accurately weigh and dissolve the isomer mixture in the mobile phase.

Chromatographic Conditions:

Column: Silver-impregnated silica column.

Mobile Phase: A gradient or isocratic mixture of non-polar solvents (e.g., hexane) and a

polar modifier.

Flow Rate: Optimize for best resolution (e.g., 1.0 mL/min).

Detector: UV detector set to the λ_max of the analyte.

Injection: Inject a known volume of the prepared sample.

Data Analysis: Identify the peaks corresponding to the (E) and (Z) isomers based on their

retention times (established using pure standards, if available). Quantify the relative amounts

by integrating the peak areas.

Applications in Industry
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The primary application of 2-methyl-2-pentenoic acid is as a flavoring and fragrance agent.[2]

Its characteristic odor profile, often described as fruity, with notes of strawberry, jam, and a

slight acidity, makes it a valuable component in the formulation of food flavorings and

perfumes.[2][14][15][22]

Flavors: It is used to impart or enhance fruity notes, particularly strawberry and other berries,

in beverages, candies, and baked goods.[2][12]

Fragrances: In perfumery, it can add a sharp, fruity lift to compositions.[2][5]

Chemical Synthesis: As an α,β-unsaturated carboxylic acid, it serves as a versatile building

block in organic synthesis for creating more complex molecules through reactions like

Michael additions and cyclizations.[5]

Conclusion
The (E) and (Z) stereoisomers of 2-methyl-2-pentenoic acid are well-defined chemical entities

with distinct properties and synthetic pathways. The trans-(E)-isomer is often the target of

optimized syntheses due to its desirable sensory characteristics. A thorough understanding of

their synthesis, separation, and spectroscopic characterization is critical for quality control and

effective application in the flavor, fragrance, and chemical industries. This guide provides the

foundational knowledge and protocols necessary for professionals working with these

important molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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